1-(2-Chloro-acetyl)-pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-acetyl)-pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-acetyl)-pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of L-proline with chloroacetyl chloride. The process typically involves the following steps:
N-Acylation: L-proline reacts with chloroacetyl chloride to form an N-acylated intermediate.
Conversion to Amide: The carboxylic acid moiety of the N-acylated product is converted into an amide intermediate.
Formation of Carbonitrile: The amide intermediate is then converted into the desired this compound through a dehydration reaction
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective, safe, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-acetyl)-pyrrolidin-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form corresponding carboxylic acids
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed:
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines
Scientific Research Applications
1-(2-Chloro-acetyl)-pyrrolidin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are potential treatments for type-II diabetes.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Industrial Applications: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-acetyl)-pyrrolidin-3-one involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase IV. This inhibition prolongs the activity of incretin hormones, which in turn enhances insulin secretion and improves glucose tolerance in patients with type-II diabetes .
Comparison with Similar Compounds
- 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: 1-(2-Chloro-acetyl)-pyrrolidin-3-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and applications compared to other pyrrolidine derivatives. For example, 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is another important intermediate in medicinal chemistry but differs in its functional groups and resulting biological activity .
Properties
IUPAC Name |
1-(2-chloroacetyl)pyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONVADJVKMGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.